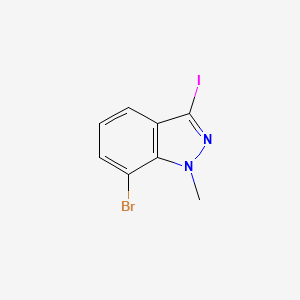
7-Bromo-3-iodo-1-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-iodo-1-methyl-1H-indazole: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine and iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the halogenation of 1-methyl-1H-indazole. The process typically starts with the iodination of 1-methyl-1H-indazole to form 3-iodo-1-methyl-1H-indazole. This intermediate is then subjected to bromination to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient halogenation reagents and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions: 7-Bromo-3-iodo-1-methyl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Chemistry: 7-Bromo-3-iodo-1-methyl-1H-indazole is used as a building block in organic synthesis. Its halogen atoms make it a versatile intermediate for the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production and application .
作用機序
The mechanism of action of 7-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- 7-Bromo-1H-indazole-3-carboxylate
- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
- 1-Methyl-1H-indazole-3-carboxylate
Comparison: Compared to similar compounds, 7-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation provides enhanced reactivity and versatility in chemical reactions. The compound’s structure allows for diverse modifications, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C8H6BrIN2 |
|---|---|
分子量 |
336.95 g/mol |
IUPAC名 |
7-bromo-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
InChIキー |
AIDPQKUFALPLNU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)






![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
